molecular formula C7H16ClN B1427349 (S)-2-Ethylpiperidine hydrochloride CAS No. 558479-16-6

(S)-2-Ethylpiperidine hydrochloride

Cat. No.: B1427349
CAS No.: 558479-16-6
M. Wt: 149.66 g/mol
InChI Key: HFEDNVOKYCDBFD-FJXQXJEOSA-N
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Description

(S)-2-Ethylpiperidine hydrochloride is a chiral compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis. The (S)-enantiomer of 2-ethylpiperidine hydrochloride is particularly significant due to its stereospecific properties, which can influence its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-ethylpiperidine hydrochloride typically involves the asymmetric hydrogenation of 2-ethylpyridine. This process can be catalyzed by chiral catalysts such as rhodium or ruthenium complexes. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of chiral ligands and catalysts is crucial to ensure the production of the desired (S)-enantiomer. The final product is typically purified through crystallization or chromatography to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Ethylpiperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as secondary amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce alkyl or acyl groups onto the piperidine ring.

Scientific Research Applications

(S)-2-Ethylpiperidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in receptor binding studies.

    Industry: The compound is used in the production of agrochemicals and as an intermediate in the synthesis of various fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-ethylpiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity. The (S)-enantiomer may exhibit different biological activities compared to the ®-enantiomer due to its unique three-dimensional structure.

Comparison with Similar Compounds

    ®-2-Ethylpiperidine hydrochloride: The enantiomer of (S)-2-ethylpiperidine hydrochloride, which may have different biological activities.

    2-Methylpiperidine hydrochloride: A similar compound with a methyl group instead of an ethyl group.

    2-Phenylpiperidine hydrochloride: A derivative with a phenyl group, which can influence its chemical and biological properties.

Uniqueness: this compound is unique due to its specific stereochemistry, which can significantly impact its reactivity and biological activity. The presence of the ethyl group and the (S)-configuration can lead to distinct interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(2S)-2-ethylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-2-7-5-3-4-6-8-7;/h7-8H,2-6H2,1H3;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFEDNVOKYCDBFD-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-2-Ethylpiperidine hydrochloride
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